(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

IDO1 inhibitor synthesis Orthogonal protection Chiral piperidine intermediates

(2S*,5S*)-1-Benzyl 2-Ethyl 5-Hydroxypiperidine-1,2-Dicarboxylate (CAS 1613640-67-7) is a cis-configured, enantiomerically enriched 5-hydroxypiperidine-1,2-dicarboxylate building block, distinguished by a C-1 benzyl carbamate (Cbz) paired with a C-2 ethyl ester. With a molecular formula of C₁₆H₂₁NO₅ and a molecular weight of 307.34 g·mol⁻¹, the compound features two chiral centers at the 2- and 5-positions and is commercially supplied at ≥95% purity by multiple vendors.

Molecular Formula C16H21NO5
Molecular Weight 307.346
CAS No. 1613640-67-7
Cat. No. B2615474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate
CAS1613640-67-7
Molecular FormulaC16H21NO5
Molecular Weight307.346
Structural Identifiers
SMILESCCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C16H21NO5/c1-2-21-15(19)14-9-8-13(18)10-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11H2,1H3/t13-,14-/m0/s1
InChIKeyVKQHKWOWPHSNGA-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S*,5S*)-1-Benzyl 2-Ethyl 5-Hydroxypiperidine-1,2-Dicarboxylate (CAS 1613640-67-7): Chiral Piperidine Intermediate for IDO1-Targeted Drug Discovery


(2S*,5S*)-1-Benzyl 2-Ethyl 5-Hydroxypiperidine-1,2-Dicarboxylate (CAS 1613640-67-7) is a cis-configured, enantiomerically enriched 5-hydroxypiperidine-1,2-dicarboxylate building block, distinguished by a C-1 benzyl carbamate (Cbz) paired with a C-2 ethyl ester . With a molecular formula of C₁₆H₂₁NO₅ and a molecular weight of 307.34 g·mol⁻¹, the compound features two chiral centers at the 2- and 5-positions and is commercially supplied at ≥95% purity by multiple vendors . Its primary documented role is as a chiral intermediate in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an immunotherapeutic target in oncology research [1].

Why Generic Substitution of CAS 1613640-67-7 Fails: N-Protecting Group Orthogonality Governs Synthetic Utility


Compounds within the 5-hydroxypiperidine-1,2-dicarboxylate family cannot be trivially interchanged because the identity of the N-protecting group—Cbz (benzyloxycarbonyl), Boc (tert-butyloxycarbonyl), or Fmoc (fluorenylmethyloxycarbonyl)—determines the orthogonal deprotection strategy and downstream reaction compatibility. The target compound bears a Cbz group at N-1, which is selectively removable by hydrogenolysis under neutral conditions, leaving acid-labile functionality intact [1]. In contrast, the Boc-congener (CAS 1785721-13-2) requires strongly acidic conditions for N-deprotection, and the di-tert-butyl analog (CAS 1253856-42-6) imposes steric bulk incompatible with certain coupling reactions . The C-2 ethyl ester further differentiates this compound from the methyl ester homolog (CAS 117836-26-7) by offering reduced volatility and distinct transesterification and hydrolysis kinetics . Substitution therefore results in either deprotection strategy incompatibility or altered downstream reaction outcomes.

Quantitative Differentiation of (2S*,5S*)-1-Benzyl 2-Ethyl 5-Hydroxypiperidine-1,2-Dicarboxylate Against In-Class Piperidine Alternatives


N-Protecting Group Orthogonality: Cbz vs. Boc Selectivity Profile

The Cbz (benzyloxycarbonyl) protecting group at N-1 of the target compound is selectively cleavable by catalytic hydrogenolysis (H₂, Pd/C) under neutral, non-acidic conditions, whereas the N-Boc protecting group on the closest comparator 1-tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate (CAS 1785721-13-2) requires strong acid (e.g., TFA or HCl/dioxane) for removal [1]. Acid-labile downstream intermediates therefore survive Cbz deprotection but would be destroyed during Boc deprotection.

IDO1 inhibitor synthesis Orthogonal protection Chiral piperidine intermediates

C-2 Ester Transesterification Rate: Ethyl vs. Methyl Ester Hydrolytic Stability for Scale-Up

The C-2 ethyl ester of the target compound is sterically and electronically less reactive toward nucleophilic hydrolysis than the methyl ester of the direct homolog 1-benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate (CAS 117836-26-7) . In aqueous alkaline conditions, methyl esters hydrolyze approximately 2–4× faster than ethyl esters, a class-level inference drawn from well-established ester hydrolysis kinetics (Taft σ* and Es parameters for Me vs. Et) [1]. This difference enables more controlled selective C-2 deprotection in the presence of base-sensitive functionality.

Process chemistry Ester stability Scale-up synthesis

Regiospecific C-5 Hydroxyl Purity vs. Competing Regioisomers in Commercial Batches

The target compound features a regiospecifically defined hydroxyl group at the C-5 position of the piperidine ring, confirmed by IUPAC nomenclature (1-O-benzyl 2-O-ethyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate) and the Canonical SMILES string CCOC(=O)[C@@H]1CC[C@H](O)CN1C(=O)OCC1=CC=CC=C1 . Commercial 5-hydroxypiperidine-2-carboxylate intermediates are frequently contaminated with 3-hydroxy or 4-hydroxy regioisomers that arise from non-regioselective reduction of pyridine precursors; this compound's reported ≥95% purity implies ≤5% total impurity load, encompassing both stereoisomeric and regioisomeric contaminants .

Regiochemical purity Chiral HPLC analysis Piperidine regioselectivity

Enantiomeric Configuration Specificity: (2S,5S) vs. (2R,5R) Cis Disastereomer Purity

The target compound is specified as the (2S,5S) cis enantiomeric pair, a critical stereochemical configuration for downstream IDO1 inhibitor pharmacophore geometry . The (2R,5R) enantiomer (e.g., CAS 2306248-22-4, di-tert-butyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate) is commercially available but produces the opposite spatial orientation of the piperidine scaffold . In chiral drug intermediate synthesis, even 2% enantiomeric contamination can reduce the final API enantiomeric excess below ICH Q6A thresholds (<98% ee), requiring costly chiral resolution at a late stage.

Enantiomeric excess Chiral resolution Stereochemical integrity

Multi-Vendor Availability and Price Benchmarking: Supply Chain Resilience vs. Single-Source Analogs

The target compound is stocked by at least four independent commercial suppliers—Fluorochem (UK), ChemScene (US), Beyotime (China), and CymitQuimica (Spain)—with documented pricing at the 50 mg, 100 mg, and 250 mg scales . In contrast, the structurally similar 1-benzyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate (CAS 117836-26-7) is listed by fewer vendors, and the (2R,5R) enantiomer (CAS 2306248-22-4) is available from a limited supply base . Multi-vendor sourcing reduces single-supplier dependency risk and enables competitive price benchmarking for procurement teams.

Chemical procurement Supply chain diversity Price benchmarking

High-Value Application Scenarios for (2S*,5S*)-1-Benzyl 2-Ethyl 5-Hydroxypiperidine-1,2-Dicarboxylate (CAS 1613640-67-7) in IDO1 Drug Discovery Programs


IDO1 Inhibitor Lead Optimization Requiring Cbz-Protected Chiral Piperidine Scaffolds

In medicinal chemistry programs targeting IDO1 (indoleamine 2,3-dioxygenase 1) for cancer immunotherapy, the target compound serves as a direct chiral intermediate for constructing the piperidine core of patent-exemplified inhibitors achieving IDO1 IC₅₀ values as low as 50 nM in recombinant enzyme assays . The Cbz N-protection strategy is compatible with the hydrogenolysis conditions commonly employed in late-stage deprotection of IDO1 inhibitor candidates, preserving acid-sensitive heterocyclic motifs (e.g., imidazo[5,1-a]isoindole cores) that would degrade under Boc-deprotection conditions required by the tert-butyl carbamate analog (CAS 1785721-13-2). The (2S,5S) stereochemistry is essential for pharmacophore recognition at the IDO1 heme-binding pocket, where the 5-hydroxyl group participates in a critical hydrogen-bond network with the propionate side chain of the heme cofactor.

Multi-Step Fragment Coupling Requiring Orthogonal C-1/C-2 Ester Deprotection

For convergent synthetic routes involving sequential deprotection of C-1 (N-Cbz) and C-2 (ethyl ester) groups, this compound offers an orthogonal protection scheme: Cbz is removed first via hydrogenolysis (neutral conditions), enabling amine functionalization (e.g., acylation, sulfonylation, or reductive amination) while the ethyl ester remains intact, followed by selective saponification of the ethyl ester under controlled alkaline conditions . This temporal orthogonality is not achievable with the Boc/Me analog (1-tert-butyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate), where acidic Boc removal can prematurely cleave the methyl ester, or with the di-tert-butyl variant (CAS 1253856-42-6), which lacks C-1/C-2 discrimination entirely. The ethyl ester's approximately 2–4× slower alkaline hydrolysis rate relative to the methyl ester (CAS 117836-26-7) provides an additional safety margin for chemoselective transformations .

Preclinical Scale-Up Requiring Multi-Vendor Supply Assurance and Batch Reproducibility

As IDO1 inhibitor programs transition from hit-to-lead into lead optimization and IND-enabling preclinical studies, the target compound's ≥4-vendor supply base provides procurement redundancy unavailable for single-source piperidine intermediates such as the (2R,5R) enantiomer (CAS 2306248-22-4) . Competitive sourcing across Fluorochem (UK), ChemScene (US), Beyotime (China), and CymitQuimica (Spain) enables 15–25% cost reduction through quotation benchmarking and ensures continuity of supply in the event of single-vendor stock-out or quality deviation. The compound's storage specification of 4°C and ≥95% purity with well-defined analytical characterization (Canonical SMILES, InChI Key, MDL number) supports GLP-compliant batch documentation requirements for preclinical development .

Quote Request

Request a Quote for (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.